1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS: 882749-61-3) is a synthetic organic compound featuring a benzodioxole moiety linked to a propanone backbone substituted with a 4-fluorophenylthio group. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via chromatographic methods such as silica gel or Sephadex LH-20 . Structural characterization employs spectroscopic techniques (IR, NMR, HRMS) and, in some cases, single-crystal X-ray diffraction to confirm stereochemistry .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVAWIOJZPCXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS No. 882749-61-3) is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activity. This compound features a benzodioxole moiety and a sulfanyl group attached to a propanone backbone, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C16H13FO3S
- Molecular Weight : 304.34 g/mol
- Structure : The compound consists of a benzodioxole ring, a fluorophenyl group, and a sulfanyl substituent on the propanone core.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FO3S |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 882749-61-3 |
Antifungal Activity
Recent studies have examined the antifungal properties of this compound against various fungal strains, revealing promising results. In vitro assays demonstrated significant antifungal activity, particularly against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.156 μmol/mL. This suggests that the compound may serve as a potential lead for developing new antifungal agents.
The mechanism underlying the antifungal activity appears to involve the interaction with specific proteins in the fungal cell membrane. Molecular docking studies indicated that the compound binds effectively to target proteins, forming hydrogen bonds that stabilize the complex. The binding energy calculated was approximately -4.02 kcal/mol, indicating a strong interaction between the compound and its target.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (μmol/mL) |
|---|---|
| Candida albicans | 0.156 |
| Aspergillus niger | Not specified |
| Cryptococcus neoformans | Not specified |
Study 1: Synthesis and Characterization
In one study, researchers synthesized this compound using established organic synthesis techniques. The characterization was performed using various spectroscopic methods, including NMR and mass spectrometry, confirming the structure and purity of the compound.
Study 2: Comparative Analysis with Other Compounds
Another study compared the antifungal efficacy of this compound with other known antifungal agents such as fluconazole and ketoconazole. The results indicated that while fluconazole exhibited lower MIC values against C. albicans, the unique structure of our compound could lead to fewer side effects and resistance issues.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic studies : Detailed investigations into how the compound interacts at the molecular level with fungal cells.
- Structure-activity relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in inflammatory processes. This inhibition is crucial for developing treatments for inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways through which it exerts these effects are still under investigation, but initial findings suggest involvement in cell cycle regulation and apoptosis signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound to evaluate their antimicrobial properties. The results showed that certain derivatives had enhanced activity against resistant strains of bacteria compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this chemical scaffold .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on understanding the anti-inflammatory mechanism of this compound. Using cellular assays, researchers demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in activated immune cells. This finding supports its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s benzodioxol-5-yl and 4-fluorophenylthio groups define its electronic and steric profile. Key analogs and their distinctions include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Br, -CF₃): Enhance stability and influence binding in biological targets. The 4-fluorophenylthio group in the target compound balances electronegativity and steric accessibility compared to bulkier pentafluorophenyl analogs .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Increase solubility but may reduce reactivity.
Yield Trends :
Structural and Crystallographic Features
- Planarity and Conformation : Benzodioxol-5-yl derivatives often exhibit near-planar geometries, with perpendicular orientations of substituted phenyl groups (e.g., fluorophenyl in isostructural analogs) .
- Hydrogen Bonding: The propanone carbonyl participates in hydrogen bonds, influencing crystal packing and stability .
Preparation Methods
Friedel-Crafts Acylation of 1,3-Benzodioxole
The propanone core is typically synthesized via Friedel-Crafts acylation of 1,3-benzodioxole (piperonyl) with β-chloropropionyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst in anhydrous dichloromethane (DCM) at 0–5°C, yielding 3-chloro-1-(1,3-benzodioxol-5-yl)propan-1-one with >85% efficiency.
Reaction Conditions:
Alternative Route via Oxime Intermediate
A modified pathway involves condensing 1,3-benzodioxole-5-carbaldehyde with hydroxylamine to form an oxime, followed by reduction to the primary amine and subsequent acylation. This method avoids harsh Lewis acids but requires additional steps, reducing overall yield to 65–70%.
Introduction of the 4-Fluorophenylsulfanyl Group
Nucleophilic Displacement of Chlorine
The chlorine atom in 3-chloro-1-(1,3-benzodioxol-5-yl)propan-1-one undergoes nucleophilic substitution with 4-fluorothiophenol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in 75–80% yield.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv.) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 78% |
Mechanistic Insight:
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic C-3 carbon, displacing chloride. Steric hindrance from the benzodioxole ring favors substitution over elimination.
Metal-Catalyzed Coupling Approaches
For substrates with poor leaving groups, palladium-catalyzed cross-coupling using 4-fluorophenylsulfanyl zinc bromide has been reported. Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) catalyzes the reaction in tetrahydrofuran (THF) at room temperature, achieving 70–72% yield.
Key Advantages:
- Tolerance for diverse functional groups.
- Mild conditions preserve acid-sensitive motifs.
Alternative Synthetic Pathways
Propargylation-Cyclization Strategy
A novel method from J-STAGE involves propargylated 1,3-diketones under Lewis acid catalysis (Sc(OTf)₃). While initially designed for furan synthesis, adapting this protocol with 4-fluorophenylsulfanyl propargyl alcohols yields the target compound via tandem propargylation and cycloreversion.
Reaction Scheme:
- Propargylation:
$$ \text{1,3-Benzodioxol-5-yl-propanone} + \text{HC≡C-S-C₆H₄-F-4} \xrightarrow{\text{Sc(OTf)₃}} \text{Propargylated Intermediate} $$ - Base-Promoted Cycloreversion:
$$ \text{Intermediate} \xrightarrow{\text{K₂CO₃}} \text{1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone} $$
Oxidative Sulfanylation
Using (4-fluorophenyl)sulfenamide and iodine (I₂) in acetonitrile introduces the sulfanyl group via radical intermediates. This method avoids strong bases but requires rigorous exclusion of moisture and oxygen, limiting practicality.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- IR Spectroscopy: Key absorptions at 1695 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O–C of benzodioxole), and 740 cm⁻¹ (C–S).
- ¹H-NMR (CDCl₃):
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | High | Excellent |
| Palladium-Catalyzed | 72 | 93 | Moderate | Good |
| Propargylation | 70 | 90 | Low | Moderate |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone?
Methodological Answer:
The synthesis can be approached via a two-step strategy:
Ketone Formation : Use Friedel-Crafts acylation to introduce the 1,3-benzodioxol-5-yl-propanone core. For example, react 1,3-benzodioxol-5-ylacetyl chloride with a benzene derivative under AlCl₃ catalysis .
Sulfanyl Group Introduction : Employ nucleophilic substitution or thiol-ene chemistry to attach the 4-fluorophenylsulfanyl moiety. Optimize reaction conditions (e.g., solvent polarity, base strength) to enhance yield and regioselectivity .
Advanced: How can computational modeling improve the synthesis or functionalization of this compound?
Methodological Answer:
Machine learning (ML) models can predict optimal reaction conditions (e.g., catalysts, temperature) by training on datasets of similar sulfanyl-propanone syntheses. Density Functional Theory (DFT) calculations can elucidate transition states for sulfanyl group introduction, guiding regioselectivity . Virtual screening of substituent effects on reactivity can further refine synthetic pathways .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR : Analyze H and C spectra to verify benzodioxol aromaticity (δ 5.9–6.2 ppm for dioxolane protons) and sulfanyl linkage (δ 2.8–3.2 ppm for CH₂-S) .
- X-ray Crystallography : Resolve the 3D structure to confirm bond angles and stereochemistry, as demonstrated for related benzodioxol derivatives .
- Mass Spectrometry : Validate molecular weight (exact mass: ~318.3 g/mol) via high-resolution MS .
Advanced: How does the 4-fluorophenylsulfanyl group influence electronic properties and reactivity?
Methodological Answer:
The electron-withdrawing fluorine and sulfur’s lone pairs create a polarized sulfanyl group, altering the compound’s electron density. Use DFT to map electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. Compare Hammett substituent constants (σ) to predict reactivity in cross-coupling or oxidation reactions .
Basic: What stability considerations are critical during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials due to benzodioxol’s UV absorption .
- Moisture : Use desiccants to prevent hydrolysis of the sulfanyl group.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .
Advanced: What experimental designs assess environmental persistence and ecotoxicity?
Methodological Answer:
- Fate Studies : Use C-labeled compound to track degradation in soil/water systems via LC-MS .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to measure LC₅₀ values. Apply OECD guidelines for biodegradation (e.g., OECD 301F) .
- QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (86.4 Ų, similar to benzodioxol derivatives ).
Basic: How to resolve discrepancies in reported physical properties (e.g., solubility)?
Methodological Answer:
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting solubility .
- Solvent Screening : Test solubility in DMSO, acetonitrile, and THF via gravimetric analysis.
- Differential Scanning Calorimetry (DSC) : Measure melting point reproducibility across labs .
Advanced: What in silico tools predict pharmacokinetic or target-binding properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (Rule of Five compliance) and blood-brain barrier penetration .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Compare with known benzodioxol inhibitors .
Basic: How to achieve regioselective sulfanyl group introduction?
Methodological Answer:
- Directing Groups : Install temporary substituents (e.g., nitro groups) on the propanone backbone to guide sulfanyl addition .
- Catalytic Control : Use Pd-catalyzed C–S coupling with 4-fluorobenzenethiol under Buchwald-Hartwig conditions .
Advanced: How to study biological interactions using biophysical assays?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
